molecular formula C9H14N2 B1480449 1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine CAS No. 2092050-91-2

1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine

Cat. No.: B1480449
CAS No.: 2092050-91-2
M. Wt: 150.22 g/mol
InChI Key: DPZRGNLLCPZSHO-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine (DPM) is an organic compound and an analogue of the neurotransmitter dopamine. It is a derivative of the pyrrolizidine alkaloid alkaloid found in various plants, and is a monoamine neurotransmitter involved in the regulation of movement, emotion, cognition, and motivation. DPM has been studied extensively for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, and has been found to have both direct and indirect effects on the central nervous system.

Scientific Research Applications

Enantioselective Synthesis in Organic Chemistry

  • Pyrrolizidine Alkaloids Derivatives Synthesis : A study reported the enantioselective synthesis of pyrrolizin-1-ones, which are derivatives of pyrrolizidine alkaloids. These derivatives, including 2,3-dihydro-1H-pyrrolizin-1-ones, show potential as treatments for Alzheimer's disease. The study utilized enantioselective N-allylation and diastereoselective Friedel-Crafts cyclization for synthesis (Lange, Zi, & Vilotijević, 2019).

Development of Pharmacological Agents

  • Antidepressant Potential : A synthesis study focused on chlorinated tetracyclic compounds, including a derivative of 1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine. The compounds exhibited significant antidepressant effects in mice, indicating potential therapeutic applications (Karama, Sultan, Almansour, & El-Taher, 2016).

Novel Synthesis Approaches

  • One-Pot Synthesis Method : A study described a one-pot synthesis method for producing 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine. This approach demonstrates the versatility and efficiency of new synthetic methods for such compounds (Yagyu, Masamichi, Matsumura, Inoue, Mizuno, & Adachi, 1998).

Bioactive Compound Synthesis

  • Potential Antitumor Activity : Research into nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, has shown significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). This indicates the potential of such derivatives in cancer treatment (Carbone et al., 2013).

Properties

IUPAC Name

1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-7-8-4-6-11-5-2-3-9(8)11/h2-3,5,8,10H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZRGNLLCPZSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine
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1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine
Reactant of Route 3
1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine
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1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine
Reactant of Route 5
1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine

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